molecular formula C15H10F4N2O2 B2621880 N,N'-bis(2,4-difluorophenyl)propanediamide CAS No. 339096-50-3

N,N'-bis(2,4-difluorophenyl)propanediamide

Cat. No. B2621880
CAS RN: 339096-50-3
M. Wt: 326.251
InChI Key: OTTGGKMBWSYWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2,4-difluorophenyl)propanediamide, commonly known as DFP, is a chemical compound that has been widely used in scientific research due to its unique properties. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. In

Mechanism of Action

DFP works by binding irreversibly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the postsynaptic receptor. This can lead to a range of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
DFP has been shown to have a range of biochemical and physiological effects. It can cause a decrease in acetylcholinesterase activity in the brain, leading to an increase in acetylcholine levels. This can result in a range of neurological symptoms, including tremors, seizures, and cognitive impairment. DFP can also cause muscle spasms, respiratory failure, and cardiovascular collapse.

Advantages and Limitations for Lab Experiments

DFP has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the nervous system. DFP is also relatively stable and can be stored for long periods of time. However, DFP has several limitations. It is highly toxic and can be dangerous to handle, requiring strict safety precautions. DFP is also irreversible, meaning that its effects cannot be reversed once it has bound to acetylcholinesterase.

Future Directions

There are several potential future directions for research involving DFP. One area of interest is the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. DFP could also be used to study the effects of acetylcholinesterase inhibition on other neurotransmitters, such as dopamine and serotonin. Additionally, DFP could be used to investigate the role of acetylcholinesterase in other physiological processes, such as muscle contraction and immune function.

Synthesis Methods

DFP can be synthesized through a multi-step process starting from 2,4-difluorobenzonitrile. The first step involves the conversion of 2,4-difluorobenzonitrile to 2,4-difluoroacetophenone through a Friedel-Crafts acylation reaction. This is followed by the reduction of 2,4-difluoroacetophenone to 2,4-difluorophenylethanol using sodium borohydride. Finally, the 2,4-difluorophenylethanol is reacted with phosgene to produce DFP.

Scientific Research Applications

DFP has been extensively used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It has been used to investigate the effects of acetylcholinesterase inhibition on learning and memory, as well as the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease. DFP has also been used to study the effects of acetylcholinesterase inhibition on the neuromuscular junction and to investigate the mechanism of action of other acetylcholinesterase inhibitors.

properties

IUPAC Name

N,N'-bis(2,4-difluorophenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2O2/c16-8-1-3-12(10(18)5-8)20-14(22)7-15(23)21-13-4-2-9(17)6-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTGGKMBWSYWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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